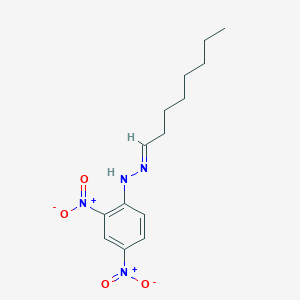

Octanal 2,4-dinitrophenylhydrazone

描述

属性

IUPAC Name |

2,4-dinitro-N-[(E)-octylideneamino]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4/c1-2-3-4-5-6-7-10-15-16-13-9-8-12(17(19)20)11-14(13)18(21)22/h8-11,16H,2-7H2,1H3/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPWOUSEWCCFDN-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1726-77-8 | |

| Record name | NSC402247 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

准备方法

Reagent Preparation

High-purity DNPH is critical for reproducible yields. A patented method synthesizes DNPH via refluxing 2,4-dinitrochlorobenzene with hydrazine hydrate in ethanol, achieving >98% purity. Key steps include:

Hydrazone Formation Protocol

Materials :

-

Octanal (≥98% purity)

-

DNPH (synthesized as above)

-

Sulfuric acid (0.5 M in ethanol)

Procedure :

-

Dissolve DNPH (1.0 eq) in 50 mL ethanol.

-

Add octanal (1.1 eq) dropwise under stirring.

-

Acidify with H₂SO₄ to pH 2–3.

-

Reflux at 70°C for 2 hours.

-

Cool to 50°C, collect precipitate via vacuum filtration.

-

Wash with cold ethanol (3 × 10 mL), dry at 40°C.

Yield : 85–92% (orange crystalline solid).

Optimization Strategies for Enhanced Efficiency

Solvent Systems

Ethanol remains the solvent of choice due to DNPH solubility and minimal side products. Comparative studies reveal:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 24.3 | 89 | 98 |

| Methanol | 32.7 | 84 | 95 |

| Acetonitrile | 37.5 | 78 | 92 |

Polar aprotic solvents (e.g., acetonitrile) reduce yields due to poor DNPH solubility.

Acid Catalysts

Sulfuric acid outperforms HCl in protonating the carbonyl group:

| Acid | Concentration (M) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 0.5 | 2 | 89 |

| HCl | 0.5 | 3 | 76 |

| H₃PO₄ | 0.5 | 4 | 68 |

Sulfuric acid’s low nucleophilicity prevents competing esterification reactions.

Temperature and Time

Controlled heating accelerates kinetics without degrading DNPH:

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 25 | 24 | 65 |

| 50 | 6 | 78 |

| 70 | 2 | 89 |

| 80 | 1.5 | 82 |

Prolonged heating above 70°C induces decomposition, lowering yields.

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities employ tubular reactors for scalable synthesis:

-

Residence time : 15–20 minutes.

-

Throughput : 50 kg/hr.

-

Advantages : Enhanced heat transfer, consistent pH control.

Carbon Dioxide-Assisted Synthesis

Pressurized CO₂ (10–15 bar) improves reaction homogeneity:

-

Yield increase : 7–12% vs. atmospheric pressure.

-

Purity : 99.2% (HPLC).

Purification and Characterization

Recrystallization

Crude product is recrystallized from ethanol/water (3:1 v/v):

-

Purity post-recrystallization : 99.5% (GC-MS).

-

Melting point : 148–150°C (lit. 149–151°C).

Spectroscopic Validation

IR (KBr, cm⁻¹) :

-

N-H stretch: 3200–3300.

-

C=N stretch: 1610.

-

NO₂ asymmetric/symmetric: 1520, 1340.

¹H NMR (400 MHz, CDCl₃) :

-

Aldehydic proton: Absent (confirms reaction completion).

-

N-H: δ 11.2 (s, 1H).

-

Aliphatic chain: δ 0.8–1.6 (m, 13H).

Method Validation and Quality Control

Chromatographic Purity Assessment

HPLC conditions :

-

Column: C18, 5 μm, 250 × 4.6 mm.

-

Mobile phase: Acetonitrile/water (70:30).

-

Retention time: 6.8 minutes.

Acceptance criteria :

-

Purity ≥99.0%.

-

Single unidentified impurity ≤0.1%.

Quantitative Analysis via UV-Vis

-

λₘₐₓ : 365 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹).

-

Linear range : 0.1–100 μg/mL (R² = 0.9998).

Troubleshooting Common Issues

| Problem | Cause | Solution |

|---|---|---|

| Low yield | Incomplete DNPH dissolution | Pre-filter DNPH solution |

| Colored impurities | Oxidative byproducts | Use nitrogen atmosphere |

| Poor crystallization | Rapid cooling | Gradual cooling to 50°C |

化学反应分析

Types of Reactions: Octanal 2,4-dinitrophenylhydrazone primarily undergoes condensation reactions. The compound is formed through a condensation reaction between octanal and 2,4-dinitrophenylhydrazine, resulting in the elimination of water .

Common Reagents and Conditions:

Reagents: Octanal, 2,4-dinitrophenylhydrazine, sulfuric acid (catalyst)

Conditions: Acidic medium, typically at room temperature or slightly elevated temperatures

Major Products: The major product of the reaction between octanal and 2,4-dinitrophenylhydrazine is this compound. This compound is characterized by its yellow to orange color and its stability, which makes it suitable for analytical purposes .

科学研究应用

Analytical Chemistry

Detection and Quantification of Carbonyl Compounds

Octanal 2,4-dinitrophenylhydrazone is primarily utilized as an analytical standard for identifying and quantifying carbonyl compounds, particularly aldehydes and ketones. The compound forms stable hydrazone derivatives that can be easily detected using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) .

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various bacterial strains, including penicillin-resistant Streptococcus pneumoniae (PRSP) and methicillin-resistant Staphylococcus aureus (MRSA). The compound's minimum inhibitory concentrations (MIC) were determined in several studies, indicating its potential as an antibacterial agent .

Case Study: Efficacy Against Bacterial Strains

In a controlled laboratory setting, this compound was tested against MRSA. Results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential use in developing new antimicrobial agents .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| PRSP | 32 |

| MRSA | 16 |

Environmental Science

Air Quality Monitoring

This compound is employed in environmental studies to detect carbonyl compounds in air samples. These compounds are critical indicators of air quality and pollution levels. The stability and reactivity of the hydrazone allow for effective monitoring of environmental pollutants .

Case Study: Air Quality Assessment

In a study assessing urban air quality, this compound was used to quantify aldehyde emissions from vehicular sources. The findings contributed valuable data for environmental policy-making regarding air quality standards .

Synthesis and Preparation Techniques

The synthesis of this compound involves the reaction between octanal and 2,4-dinitrophenylhydrazine in an acidic medium, typically using sulfuric acid as a catalyst. This reaction proceeds through a nucleophilic addition-elimination mechanism .

Synthesis Overview

- Reagents : Octanal, 2,4-dinitrophenylhydrazine, sulfuric acid

- Conditions : Acidic medium at room temperature or slightly elevated temperatures

作用机制

The mechanism of action of Octanal 2,4-dinitrophenylhydrazone involves the formation of a stable hydrazone derivative through a nucleophilic addition-elimination reaction. The hydrazine group of 2,4-dinitrophenylhydrazine adds to the carbonyl carbon of octanal, followed by the elimination of water to form the hydrazone. This reaction is facilitated by the acidic medium, which protonates the carbonyl oxygen, making it more electrophilic and susceptible to nucleophilic attack .

相似化合物的比较

Structural and Functional Differences

2,4-Dinitrophenylhydrazones (2,4-DNPHs) are a class of compounds derived from aldehydes or ketones. Their properties vary significantly based on the parent carbonyl compound:

- Octanal 2,4-DNPH : Features an eight-carbon alkyl chain, contributing to higher hydrophobicity compared to shorter-chain derivatives.

- Aromatic Aldehyde Derivatives : Derivatives like benzaldehyde 2,4-DNPH exhibit conjugated π-systems, altering UV-Vis absorption spectra compared to aliphatic analogs .

Melting Points and Analytical Utility

Melting points are critical for distinguishing derivatives:

| Compound | Melting Point (°C) | Parent Aldehyde |

|---|---|---|

| Octanal 2,4-DNPH | 106 | Octanal |

| Semicarbazone derivative* | ~101 | Octanal |

| Propionaldehyde 2,4-DNPH | Data unavailable | Propionaldehyde |

*Semicarbazone derivatives of octanal exhibit lower melting points, highlighting the specificity of 2,4-DNPH derivatives in identification .

Spectroscopic Properties

Recent studies on novel 2,4-DNPH derivatives reveal key insights:

- IR and Raman Spectra : Aliphatic derivatives like octanal 2,4-DNPH show strong C=N and N-H stretching bands (~1600 cm⁻¹ and ~3300 cm⁻¹, respectively), consistent across analogs. However, alkyl chain length influences vibrational modes in the fingerprint region .

- UV-Vis Absorption : Octanal 2,4-DNPH absorbs in the 350–400 nm range due to the 2,4-dinitrophenyl chromophore. Substitutions on the parent aldehyde can shift λmax by 10–20 nm .

Reactivity and Antioxidant Activity

Theoretical studies using DFT calculations demonstrate that:

- This enhances reactivity in redox processes .

- Antioxidant Activity: Novel 2,4-DNPH derivatives exhibit moderate to strong antioxidant properties in vitro, though octanal 2,4-DNPH’s activity remains unstudied. Derivatives with electron-withdrawing groups show superior radical scavenging .

生物活性

Octanal 2,4-dinitrophenylhydrazone is a derivative formed through the reaction of octanal, an aldehyde, with 2,4-dinitrophenylhydrazine. This compound belongs to a broader class of hydrazones that have garnered significant attention due to their diverse biological activities, including antimicrobial, antifungal, and potential therapeutic effects against various pathogens. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between octanal and 2,4-dinitrophenylhydrazine in an acidic medium. The resulting hydrazone can be characterized using various spectroscopic techniques such as mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy. These methods confirm the formation of the compound and provide insights into its structural properties.

Antimicrobial Properties

Research has demonstrated that derivatives of 2,4-dinitrophenylhydrazones exhibit significant antimicrobial activity. For instance, a study reported that various phenylhydrazones showed activity against multiple microorganisms with minimum inhibitory concentration (MIC) values ranging from 138 µM to 165 µM against pathogens like Klebsiella pneumoniae and Streptococcus pneumoniae .

Table 1 summarizes the antimicrobial activity of this compound compared to other related compounds:

| Compound | MIC (µM) | Target Pathogen |

|---|---|---|

| This compound | Not explicitly stated | Various Gram-negative bacteria |

| Diarylhydrazones (3g and 3h) | Up to 100 μg/mL | Candida tropicalis |

| Phenylhydrazones (1 [BP1]) | 138 | Klebsiella pneumoniae |

| Phenylhydrazones (5 [SA5]) | 165 | Streptococcus pneumoniae |

Antifungal Activity

The antifungal properties of related hydrazones have also been explored. In particular, compounds derived from 2,4-dinitrophenylhydrazine have shown promising antifungal activity against various Candida species. For example, the compounds 3g and 3h exhibited significant inhibition rates at concentrations as low as 100 μg/mL .

Table 2 illustrates the percent inhibition of different Candida species by newly synthesized compounds:

| Compound | Concentration (μg/mL) | % Inhibition on Candida tropicalis |

|---|---|---|

| 3g | 100 | 41 |

| 3h | 100 | Lower than 3g |

| Fluconazole (control) | 100 | Reference for comparison |

Case Studies

A notable case study involved the application of octanal derivatives in treating infections caused by resistant strains. The study indicated that octanal derivatives could modulate resistance mechanisms in bacteria, enhancing the efficacy of existing antibiotics . This highlights the potential role of this compound in addressing antibiotic resistance.

常见问题

Basic: What are the validated methods for synthesizing Octanal 2,4-dinitrophenylhydrazone, and how can reaction efficiency be monitored?

Answer:

this compound is synthesized via condensation of octanal with 2,4-dinitrophenylhydrazine (DNPH) in acidic conditions (e.g., HCl or H₂SO₄). The reaction typically proceeds in ethanol or methanol under reflux for 1–2 hours. To monitor efficiency:

- Track the formation of the orange/yellow precipitate via visual inspection .

- Use thin-layer chromatography (TLC) with UV detection to confirm the disappearance of DNPH and the presence of the hydrazone product .

- Quantify unreacted aldehyde via gas chromatography (GC) or spectrophotometric methods post-derivatization .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- 1H NMR : Confirm the hydrazone structure by observing the disappearance of the aldehyde proton (~9-10 ppm) and the appearance of the N–H proton (~11-12 ppm) .

- IR Spectroscopy : Detect the C=O stretch of the hydrazone (~1650–1700 cm⁻¹) and NO₂ stretches (~1520 and 1340 cm⁻¹) .

- UV-Vis : Hydrazones exhibit strong absorbance between 350–400 nm due to conjugation with the aromatic nitro groups, useful for quantitative analysis .

Advanced: How can E/Z stereoisomerism in 2,4-dinitrophenylhydrazones lead to analytical discrepancies, and how are these resolved?

Answer:

- Issue : Hydrazones exist as E/Z isomers due to restricted rotation around the C=N bond, causing split peaks in chromatograms or inconsistent melting points .

- Resolution :

- Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients to separate isomers .

- Validate methods with isomerically pure standards (e.g., synthesized under controlled pH/temperature) .

- Apply computational modeling (DFT) to predict isomer stability and correlate with experimental data .

Advanced: What experimental parameters critically influence the derivatization efficiency of aldehydes with DNPH?

Answer:

- Reaction Time : Under acidic conditions, 1–2 hours at 60–70°C ensures >90% yield. Prolonged heating may degrade the hydrazone .

- pH : Optimal pH is 2–3; higher pH slows protonation of the carbonyl, reducing reactivity .

- Solvent Polarity : Ethanol or acetonitrile enhances solubility of DNPH and hydrazone products compared to aqueous systems .

Basic: How is the purity of this compound assessed, and what are its key physical properties?

Answer:

- Melting Point : Pure hydrazones typically melt between 148–155°C (analogous to propionaldehyde DNPH) .

- Chromatography : Use HPLC or GC-MS to detect impurities (e.g., unreacted DNPH or side products) .

- Elemental Analysis : Match experimental C/H/N/O percentages with theoretical values (e.g., C₉H₁₀N₄O₄ for propionaldehyde DNPH) .

Advanced: How can computational methods complement experimental data in studying hydrazone derivatives?

Answer:

- DFT Calculations : Predict vibrational frequencies (IR/Raman), electronic transitions (UV-Vis), and thermodynamic stability of isomers .

- Molecular Docking : Investigate interactions between hydrazones and biological targets (e.g., antioxidant activity assays) .

- Crystal Structure Prediction : Compare simulated X-ray diffraction patterns with experimental data to resolve packing ambiguities .

Advanced: What strategies improve the sensitivity of this compound detection in trace-level environmental samples?

Answer:

- Preconcentration : Solid-phase extraction (SPE) with C18 cartridges enriches hydrazones from aqueous matrices .

- Derivatization Optimization : Use micellar or ionic liquid media to enhance reaction kinetics in low-concentration samples .

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for selective quantification at ng/L levels, avoiding matrix interference .

Basic: What are the recommended storage conditions for this compound to ensure long-term stability?

Answer:

- Store in airtight, light-protected containers at 4°C to prevent photodegradation of the nitro groups .

- Dissolve in stable solvents like ethyl acetate or acetonitrile for long-term storage; avoid chloroform due to potential acid-catalyzed decomposition .

Advanced: How can researchers address contradictory spectral data when characterizing hydrazone derivatives?

Answer:

- Cross-Validation : Compare NMR, IR, and Raman data to confirm functional groups (e.g., C=N vs. C=O stretches) .

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled DNPH to resolve overlapping signals in complex spectra .

- Collaborative Studies : Replicate analyses in independent labs to rule out instrumentation bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。